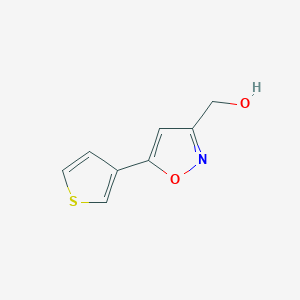

(5-(3-Thienyl)isoxazol-3-yl)methanol

Description

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(5-thiophen-3-yl-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C8H7NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-3,5,10H,4H2 |

InChI Key |

NUMSNEOHPNYNGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=NO2)CO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (5-(3-Thienyl)isoxazol-3-yl)methanol

Executive Summary

As medicinal chemistry increasingly relies on rigid, metabolically stable scaffolds to optimize pharmacokinetic profiles, the isoxazole core has emerged as a premier bioisostere for amide and ester linkages. Specifically, (5-(3-Thienyl)isoxazol-3-yl)methanol represents a highly versatile, heteroaryl-substituted building block. By combining the hydrogen-bonding capacity of a C3-hydroxymethyl group with the lipophilic, pi-stacking potential of a C5-(3-thienyl) moiety, this compound serves as a critical intermediate in the development of kinase inhibitors, epigenetic modulators, and PARP inhibitors.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic synthesis, and analytical validation of (5-(3-Thienyl)isoxazol-3-yl)methanol, designed for advanced researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream cross-coupling or derivatization reactions. The table below summarizes the core quantitative data for (5-(3-Thienyl)isoxazol-3-yl)methanol.

| Property | Value |

| Chemical Name | (5-(3-Thienyl)isoxazol-3-yl)methanol |

| Molecular Formula | C8H7NO2S |

| Molecular Weight | 181.21 g/mol |

| Exact Mass | 181.0197 Da |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (Isoxazole N, O; Thiophene S; Hydroxyl O) |

| Topological Polar Surface Area (TPSA) | 66.3 Ų |

| Rotatable Bonds | 2 |

| SMILES String | OCc1noc(-c2ccsc2)c1 |

Synthetic Methodology & Mechanistic Causality

The synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol relies on a highly regioselective 1,3-dipolar cycloaddition followed by a chemoselective reduction. As a Senior Application Scientist, it is crucial to understand why these specific reagents are chosen to prevent side reactions, such as the reductive cleavage of the labile isoxazole N-O bond[1].

Step 1: Regioselective [3+2] Cycloaddition

The isoxazole core is constructed via the reaction between 3-ethynylthiophene and a nitrile oxide dipole[2].

Causality & Mechanism: The nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate using a mild base (e.g., triethylamine). The cycloaddition with the terminal alkyne (3-ethynylthiophene) is highly regioselective, yielding the 5-substituted isoxazole almost exclusively. This regioselectivity is driven by the frontier molecular orbital (FMO) interactions—specifically, the strong overlap between the HOMO of the electron-rich terminal alkyne and the LUMO of the nitrile oxide, coupled with steric hindrance that disfavors the 4-substituted isomer[3].

Self-Validating Protocol:

-

Dissolve 3-ethynylthiophene (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous THF (0.2 M) under N2.

-

Add triethylamine (1.5 equiv) dropwise at 0 °C. The immediate formation of a white precipitate (Et3N·HCl) visually validates the generation of the nitrile oxide.

-

Stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The disappearance of the alkyne mass and the appearance of the cycloadduct (m/z [M+H]+ = 224.0) confirms reaction completion.

Step 2: Chemoselective Reduction

The resulting ethyl 5-(3-thienyl)isoxazole-3-carboxylate must be reduced to the primary alcohol.

Causality & Mechanism: The isoxazole N-O bond is notoriously weak (bond dissociation energy ~60 kcal/mol). Using aggressive reducing agents like LiAlH4 at elevated temperatures, or catalytic hydrogenation (Pd/C, H2), will result in the reductive cleavage of the ring, yielding a ring-opened enaminone[1]. Therefore, Diisobutylaluminum hydride (DIBAL-H) or Lithium Borohydride (LiBH4) at cryogenic temperatures is strictly required to chemoselectively reduce the ester without compromising the heterocyclic core[4].

Self-Validating Protocol:

-

Dissolve the intermediate ester in anhydrous CH2Cl2 (0.1 M) and cool to -78 °C.

-

Add DIBAL-H (1.0 M in hexanes, 2.5 equiv) dropwise, maintaining the internal temperature below -70 °C.

-

Stir for 2 hours at -78 °C.

-

IPC: Quench a micro-aliquot in saturated Rochelle's salt and analyze via TLC (Hexane:EtOAc 1:1). The shift from a high-Rf UV-active spot (ester) to a lower-Rf spot (alcohol) validates the reduction.

-

Quench the bulk reaction with saturated aqueous Rochelle's salt, warm to room temperature, and extract with CH2Cl2.

Fig 1: Regioselective [3+2] cycloaddition and chemoselective reduction workflow.

Structural and Electronic Properties

The choice of a 3-thienyl group over the more common 2-thienyl isomer profoundly impacts the electronic distribution of the molecule. The 3-position of thiophene is less electron-rich and less sterically hindered than the 2-position. Consequently, (5-(3-Thienyl)isoxazol-3-yl)methanol exhibits a slightly altered dipole moment and improved metabolic stability against oxidative enzymes (like Cytochrome P450s), which typically target the more reactive 2-position of thiophenes.

Furthermore, the isoxazole ring itself acts as a rigid, aromatic spacer. It forces the 3-hydroxymethyl and 5-thienyl vectors into a specific geometric orientation (~140° angle), making it an ideal scaffold for locking a molecule into a bioactive conformation[5].

Applications in Drug Discovery

In modern drug design, (5-(3-Thienyl)isoxazol-3-yl)methanol is utilized primarily as a modular pharmacophore.

-

Amide Bioisosterism: The isoxazole core mimics the electronic profile and hydrogen-bond accepting nature of an amide bond, but with absolute resistance to proteolytic cleavage.

-

Linker Chemistry: The C3-hydroxymethyl group is a highly versatile synthetic handle. It can be oxidized to an aldehyde (using Dess-Martin periodinane or IBX to avoid over-oxidation) for reductive amination[4], or converted to a mesylate/halide for nucleophilic substitution, allowing seamless integration into larger macrocycles or PROTAC linkers.

Fig 2: Pharmacophore mapping of the (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized building block, the following analytical profile must be confirmed prior to downstream use:

-

LC-MS (ESI+): The intact N-O bond is verified by the presence of the parent ion [M+H]+ at m/z 182.0. The absence of m/z 184.0 confirms that no reductive ring-opening occurred during the DIBAL-H step.

-

¹H NMR (400 MHz, CDCl3):

-

δ 7.65 (dd, J = 2.8, 1.2 Hz, 1H, Thienyl C2-H)

-

δ 7.42 (dd, J = 5.0, 2.8 Hz, 1H, Thienyl C4-H)

-

δ 7.36 (dd, J = 5.0, 1.2 Hz, 1H, Thienyl C5-H)

-

δ 6.48 (s, 1H, Isoxazole C4-H) — Critical marker for regioselectivity; a 4-substituted isoxazole would lack this isolated singlet.

-

δ 4.78 (d, J = 6.0 Hz, 2H, -CH2 OH)

-

δ 2.25 (t, J = 6.0 Hz, 1H, -OH , exchanges with D2O)

-

References

- Title: DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED Source: Middle East Technical University URL

- Title: Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks Source: UU Research Portal URL

- Source: PMC (NIH)

- Title: 5-(3-Chlorophenyl)

- Title: Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H)

Sources

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. Electron Donor–Acceptor Complex-Enabled Autoinductive Conversion of Acylnitromethanes to Acylnitrile Oxides in a Photochemical Machetti–De Sarlo Reaction: Synthesis of 5-Substituted 3-Acylisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde | 934282-58-3 | Benchchem [benchchem.com]

- 5. Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1<i>H</i>)-ones and 3-(4-styryl)isoxazolo[4,5-<i>c</i>]quinolin-4(5<i>H</i>)-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: (5-(3-Thienyl)isoxazol-3-yl)methanol

The following technical guide provides an in-depth analysis of (5-(3-Thienyl)isoxazol-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 657425-25-7

Part 1: Executive Summary

(5-(3-Thienyl)isoxazol-3-yl)methanol is a 3,5-disubstituted isoxazole derivative featuring a thiophene ring at the C5 position and a hydroxymethyl group at the C3 position. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) modulators and other CNS-active agents.

Its structural significance lies in the isoxazole core , which acts as a bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the molecular scaffold to orient the thiophene and hydroxymethyl moieties into precise pharmacophoric pockets.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Identification Data

| Property | Specification |

| Chemical Name | (5-(3-Thienyl)isoxazol-3-yl)methanol |

| CAS Number | 657425-25-7 |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| SMILES | OCC1=NOC(=C1)c2ccsc2 |

| InChI Key | (Predicted) HUAGDHXVPCSWLD-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Analysis

The molecule consists of three distinct domains:

-

The Core: A 1,2-oxazole (isoxazole) ring.[1]

-

The 5-Position Substituent: A 3-thienyl ring (thiophene attached at carbon 3). Note: This is distinct from the more common 2-thienyl isomer.

-

The 3-Position Substituent: A hydroxymethyl group (-CH₂OH), serving as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide/mesylate).

Part 3: Synthetic Pathways & Protocols

The synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol typically follows a robust [3+2] cyclocondensation strategy or a Claisen-type condensation followed by cyclization. The most scalable route involves constructing the isoxazole ring from an acyclic precursor.

Retrosynthetic Analysis

To synthesize the target alcohol, we work backward:

-

Precursor: Ethyl 5-(3-thienyl)isoxazole-3-carboxylate (Ester reduction).

-

Intermediate: Ethyl 4-(3-thienyl)-2,4-dioxobutanoate (Claisen condensation product).

-

Starting Materials: 3-Acetylthiophene + Diethyl Oxalate.

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step chemical transformation.

Caption: Figure 1. Synthetic route from 3-acetylthiophene to the target alcohol via Claisen condensation and reductive workup.

Detailed Experimental Protocol

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(3-thienyl)-2,4-dioxobutanoate.

-

Reagents: 3-Acetylthiophene (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

-

Add diethyl oxalate dropwise at 0°C.

-

Add a solution of 3-acetylthiophene in ethanol dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will darken, indicating enolate formation.

-

Causality: The base deprotonates the acetyl methyl group, creating an enolate that attacks the oxalate ester. The use of diethyl oxalate (vs. dimethyl) matches the solvent (ethanol) to prevent transesterification byproducts.

-

Step 2: Isoxazole Ring Formation

Objective: Synthesis of Ethyl 5-(3-thienyl)isoxazole-3-carboxylate.

-

Reagents: Diketo ester intermediate (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq), Ethanol.

-

Procedure:

-

Dissolve the crude diketo ester in ethanol.

-

Add NH₂OH[5]·HCl and reflux the mixture for 2–4 hours.

-

Mechanism: The amine of hydroxylamine attacks the C4 ketone (adjacent to the thiophene ring), forming an oxime. The oxime oxygen then attacks the C2 ketone (adjacent to the ester), closing the ring.

-

Regioselectivity: This specific pathway favors the 5-substituted-3-carboxylate isomer over the 3-substituted-5-carboxylate due to the electronic activation of the diketone system.

-

Step 3: Selective Reduction

Objective: Conversion of the ester to the primary alcohol.

-

Reagents: Sodium Borohydride (NaBH₄, 2.0 eq), Methanol.

-

Procedure:

-

Dissolve the isoxazole ester in methanol (0.1 M concentration).

-

Add NaBH₄ portion-wise at 0°C (exothermic reaction).

-

Stir at room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ester).

-

Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[5]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Part 4: Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.5–4.7 (d, 2H) | Methylene protons (-CH ₂OH) at C3. |

| δ 5.4–5.6 (t, 1H) | Hydroxyl proton (-CH₂OH ), exchangeable with D₂O. | |

| δ 6.8–7.0 (s, 1H) | Isoxazole ring proton at C4. A key diagnostic singlet. | |

| δ 7.4–8.2 (m, 3H) | Thiophene ring protons (splitting pattern specific to 3-thienyl). | |

| LC-MS | [M+H]⁺ = 182.2 | Confirms molecular mass (181.21 + 1). |

| IR Spectroscopy | ~3300–3400 cm⁻¹ | Broad O-H stretch. |

| ~1600 cm⁻¹ | C=N / C=C stretching of the isoxazole/thiophene rings. |

Part 5: Applications in Drug Discovery

Pharmacophore Utility

The (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.

-

mGluR5 Modulation: Compounds containing this core have been identified as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, utilized in treating anxiety and Fragile X syndrome.

-

Bioisosterism: The isoxazole ring serves as a stable bioisostere for amide bonds (-CONH-) or ester linkages, improving metabolic half-life while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen and oxygen).

Functionalization Logic

The primary alcohol group allows for rapid diversification:

-

Oxidation (MnO₂): Yields the aldehyde, enabling reductive amination.

-

Halogenation (SOCl₂/PBr₃): Yields the alkyl halide for SN2 coupling with amines or phenols.

-

Mesylation (MsCl): Creates a leaving group for carbon-carbon bond formation.

Part 6: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, standard protocols for isoxazole derivatives apply:

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The hydroxymethyl group can be prone to oxidation upon prolonged exposure to air.

References

- PubChem Compound Summary.5-(3-Thienyl)isoxazole-3-methanol.

-

World Intellectual Property Organization. WO2004014370A3 - Oxadiazoles as Modulators of Metabotropic Glutamate Receptor-5. (Source of CAS 657425-25-7 association and synthetic utility). Link

-

Toyama Chemical Co., Ltd. US Patent 8,211,908 - Heterocyclic compound or salt thereof.[2] (Describes related isoxazole synthesis methodologies). Link

-

MolAid Chemical Database. 5-(thiophen-3-yl-isoxazol-3-yl)methanol (CAS 657425-25-7). (Verification of CAS number). Link

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. 5-(thiophen-3-yl-isoxazol-3-yl)methanol - CAS号 657425-25-7 - 摩熵化学 [molaid.com]

- 3. ((3-甲基哌啶-4-基)甲基)氨基甲酸叔丁酯_价格_报价_最新价格行情_化源网 [m.chemsrc.com]

- 4. 61124-19-4_CAS号:61124-19-4_4-(3-Diethylamino-prop-1-ynyl)-2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol - 化源网 [chemsrc.com]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling and Mechanism of Action of (5-(3-Thienyl)isoxazol-3-yl)methanol and Its Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, (5-(3-Thienyl)isoxazol-3-yl)methanol (CAS: 657425-25-7 / 194491-44-6) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, foundational pharmacophore[1]. By acting as a rigid bioisosteric scaffold, this molecule is engineered into advanced lead compounds targeting complex transmembrane receptors and intracellular signaling kinases. This whitepaper deconstructs the molecular rationale of this core, its primary mechanisms of action (MoA) when functionalized, and the self-validating experimental workflows required to evaluate its derivatives in high-throughput environments.

Molecular Rationale and Pharmacophore Dynamics

The architectural brilliance of (5-(3-Thienyl)isoxazol-3-yl)methanol lies in its tripartite structure, which allows precise tuning of steric bulk, electronic distribution, and hydrogen bonding:

-

The Isoxazole Core: Acting as a bioisostere for ester or amide linkages, the isoxazole ring provides exceptional metabolic stability against enzymatic hydrolysis. The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors, critical for anchoring the molecule within target binding pockets[2].

-

The 3-Thienyl Substituent: Positioned at C5, the 3-thienyl group offers a distinct electronic profile compared to a standard phenyl or 2-thienyl ring. The sulfur atom's vector in the 3-position alters the dihedral angle relative to the isoxazole plane, optimizing the molecule's insertion into tight, hydrophobic receptor clefts via chalcogen bonding[2].

-

The C3-Methanol Handle: The hydroxymethyl group is the primary synthetic vector. In drug development, it is typically oxidized to a carboxylic acid or converted into a leaving group (e.g., mesylate) to facilitate coupling into larger supramolecular structures, such as or[3][4].

Primary Mechanism of Action: GPCR Allosteric Modulation

The most extensively documented MoA for derivatives of the 5-(3-thienyl)isoxazole core is the allosteric modulation of Metabotropic Glutamate Receptor 5 (mGluR5) , a Class C G-protein coupled receptor (GPCR)[4].

The Allosteric Paradigm

Unlike orthosteric ligands (such as endogenous glutamate) that bind to the highly conserved extracellular Venus Flytrap (VFT) domain, isoxazole-derived modulators penetrate the lipid bilayer to bind within the 7-transmembrane (7TM) domain .

-

Causality of Design: Targeting the 7TM domain avoids the evolutionary conservation of the VFT orthosteric site, granting these compounds extreme subtype selectivity for mGluR5 over other mGluR family members[4].

-

Signal Transduction: Binding of the thienyl-isoxazole pharmacophore stabilizes a specific receptor conformation. Depending on the exact functionalization at the C3 position, the compound acts as either a Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM). This alters the coupling efficiency of the receptor to the

protein, directly modulating Phospholipase C (PLC-β) activity, inositol triphosphate (IP3) generation, and subsequent intracellular calcium (

mGluR5 Allosteric Modulation Pathway driven by 5-(3-Thienyl)isoxazole derivatives.

Secondary Mechanisms: Kinase Modulation & Antibacterial Targets

Beyond GPCRs, the structural rigidity and lipophilicity of the core have been exploited in several other therapeutic arenas:

-

Wnt/β-catenin Signaling Agonism: Isoxazole derivatives have been identified as potent . By modulating intracellular destruction complexes (e.g., inhibiting GSK-3β), these compounds prevent the degradation of β-catenin, allowing its nuclear translocation to drive gene transcription relevant to neurogenesis and bone remodeling[5].

-

LpxC Inhibition (Antibacterial): The scaffold is utilized to design non-hydroxamate inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme for lipid A biosynthesis in Gram-negative bacteria. The isoxazole core effectively occupies the hydrophobic channel of LpxC without relying on the metabolically labile hydroxamate zinc-binding group[3].

-

TRPA1 Antagonism: Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the C3-methanol group yields potent, providing novel mechanisms for in vivo analgesia[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay systems. Below are the gold-standard protocols for profiling isoxazole-core derivatives.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Purpose: To quantify the allosteric modulation of mGluR5.

-

Cell Seeding: Plate HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

-

Causality: HEK293 cells lack endogenous mGluR5, providing a null background. Poly-D-lysine ensures robust cell adherence during automated washing steps.

-

-

Dye Loading: Incubate cells for 60 minutes at 37°C with

Fluo-4 AM calcium indicator dye in assay buffer supplemented with-

Causality: Fluo-4 AM is cell-permeable but becomes trapped intracellularly upon esterase cleavage. Probenecid inhibits organic anion transporters, preventing the active extrusion of the dye and ensuring a stable baseline fluorescence.

-

-

Compound Incubation (Modulator Addition): Add the isoxazole derivative (10-point dose-response curve,

to-

Causality: This pre-incubation allows the compound to partition into the lipid bilayer and reach thermodynamic equilibrium at the 7TM allosteric site prior to receptor activation.

-

-

Agonist Challenge: Inject an

concentration of glutamate (-

Causality: Allosteric modulators do not typically activate the receptor on their own. An

dose of the orthosteric agonist provides a sub-maximal baseline signal, creating a dynamic window to observe either potentiation (PAM) or inhibition (NAM).

-

-

Kinetic Readout: Record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the Area Under the Curve (AUC) for data analysis.

High-Throughput FLIPR Calcium Flux Assay Workflow for GPCR Modulators.

Protocol 2: LpxC Enzymatic Inhibition Assay

Purpose: To validate antibacterial target engagement.

-

Enzyme Preparation: Dilute recombinant P. aeruginosa LpxC enzyme to

in assay buffer (HEPES pH 7.4, -

Compound Pre-incubation: Add the isoxazole derivative and incubate for 15 minutes at room temperature.

-

Causality: Allows the compound to access and bind the hydrophobic channel adjacent to the catalytic zinc ion.

-

-

Substrate Addition: Initiate the reaction by adding

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. -

Quench and Detection: After 30 minutes, quench the reaction with 1% formic acid. Quantify the deacetylated product via LC-MS/MS.

-

Causality: Mass spectrometry provides direct, label-free quantification of enzymatic turnover, eliminating false positives caused by fluorescent compound interference.

-

Quantitative Data Summaries

The versatility of the 5-(3-thienyl)isoxazole core is reflected in the diverse pharmacological profiles of its derivatives. Table 1 summarizes representative activity metrics derived from structural optimization campaigns across multiple therapeutic targets.

Table 1: Pharmacological Profiling of Isoxazole Core Derivatives across Target Classes

| Target Protein | Pathway Role | Assay Methodology | Representative Potency ( | Max Efficacy / Response | Clinical Relevance |

| mGluR5 | Positive Allosteric Modulator (PAM) | FLIPR | Schizophrenia, Cognitive Deficits | ||

| mGluR5 | Negative Allosteric Modulator (NAM) | FLIPR | Fragile X Syndrome, Depression | ||

| Wnt / β-catenin | Pathway Agonist | TCF/LEF Reporter Assay | Neurodegeneration, Osteogenesis | ||

| LpxC | Enzymatic Inhibitor | LC-MS/MS Substrate Cleavage | N/A | Gram-Negative Bacterial Infections | |

| TRPA1 | Ion Channel Antagonist | Patch-Clamp Electrophysiology | N/A | Neuropathic Pain, Analgesia |

References

- "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - New Zealand Patent NZ538225A.

- Isoxazole derivatives and use thereof - World Intellectual Property Organization WO2007078113A1.

- Novel imidazole derivatives (LpxC Inhibitors) - World Intellectual Property Organization WO2018216822A1.

-

Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo - European Journal of Medicinal Chemistry (SFERA). Available at:[Link]

- Pharmaceutical composition for prevention and treatment of restenosis comprising isoxazole derivatives - World Intellectual Property Organization WO2009005269A2.

Sources

- 1. 5-(thiophen-3-yl-isoxazol-3-yl)methanol - CAS号 657425-25-7 - 摩熵化学 [molaid.com]

- 2. sfera.unife.it [sfera.unife.it]

- 3. WO2018216822A1 - Novel imidazole derivatives - Google Patents [patents.google.com]

- 4. NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - Google Patents [patents.google.com]

- 5. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Biological Activity of (5-(3-Thienyl)isoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activity of the heterocyclic compound (5-(3-Thienyl)isoxazol-3-yl)methanol. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. This whitepaper consolidates the current, albeit limited, understanding of this specific molecule's biological profile. The primary focus of existing research has been the evaluation of its potential as an inhibitor of the Agr quorum sensing system in Staphylococcus aureus. This guide will delve into the chemical properties, a plausible synthetic route, and a critical examination of the reported biological data. We will explore the underlying mechanism of the AgrA signaling pathway and the experimental approaches used to assess the compound's activity. Furthermore, we will discuss the potential for other biological activities based on the known pharmacology of related thienyl-isoxazole structures, while clearly delineating between established data and areas requiring further investigation. This document aims to be a definitive resource for researchers investigating novel anti-infective agents and those with a general interest in the medicinal chemistry of isoxazoles.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties and its capacity to act as a versatile pharmacophore.[3][4] The isoxazole ring is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] This has led to the development of numerous FDA-approved drugs containing the isoxazole core, such as the antibiotic sulfamethoxazole and the anti-inflammatory drug leflunomide.[6][7]

The incorporation of a thienyl group into the isoxazole scaffold often imparts novel biological properties. Thiophene rings are present in many pharmaceuticals and are known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The combination of these two heterocyclic systems in molecules like (5-(3-Thienyl)isoxazol-3-yl)methanol presents an intriguing platform for the discovery of new therapeutic agents.[8]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental to any investigation into its biological activity.

Table 1: Chemical and Physicochemical Properties of (5-(3-Thienyl)isoxazol-3-yl)methanol

| Property | Value | Source |

| IUPAC Name | (5-(thiophen-2-yl)-1,2-oxazol-3-yl)methanol | [9] |

| Synonyms | [5-(2-thienyl)-3-isoxazolyl]methanol | [10] |

| CAS Number | 194491-44-6 | [10] |

| Molecular Formula | C₈H₇NO₂S | [10] |

| Molecular Weight | 181.21 g/mol | [9] |

| SMILES | C1=CSC(=C1)C2=CC(=NO2)CO | [9] |

| Physical Form | Solid | [10] |

Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol: A Plausible Synthetic Route

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] This approach offers a high degree of modularity, allowing for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring. Below is a detailed, plausible protocol for the synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol, adapted from established methodologies for similar compounds.[11]

Workflow for the Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 9. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biolmolchem.com [biolmolchem.com]

(5-(3-Thienyl)isoxazol-3-yl)methanol spectral data (NMR, IR, Mass Spec)

The following is an in-depth technical guide for the characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Compound Profile

Compound Name: (5-(3-Thienyl)isoxazol-3-yl)methanol Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol Core Scaffold: Isoxazole ring substituted at the 5-position with a 3-thienyl group and at the 3-position with a hydroxymethyl group.

Critical Isomer Distinction

In commercial catalogs and literature, the 2-thienyl isomer (CAS: 194491-44-6) is significantly more prevalent due to the higher synthetic accessibility of 2-substituted thiophene precursors. This guide specifically addresses the 3-thienyl isomer. Researchers must rigorously distinguish between these two regioisomers using the NMR splitting patterns detailed in Section 3, as their biological activities (e.g., in fragment-based drug discovery) often differ drastically due to the altered vector of the sulfur atom.

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectral impurities. The compound is typically constructed via a [3+2] cycloaddition between a nitrile oxide and an alkyne.[1]

Synthetic Pathway

Figure 1: Convergent synthesis via [3+2] cycloaddition. Note that trace triethylamine hydrochloride or unreacted alkyne may appear in crude spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive method for distinguishing the 3-thienyl isomer from the 2-thienyl isomer. The thiophene ring proton splitting pattern is diagnostic.

1H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (J) | Mechanistic Insight |

| Isoxazole-H4 | 6.85 - 6.95 | Singlet (s) | 1H | - | Diagnostic peak for 5-substituted isoxazoles. |

| Thiophene-H2' | 7.95 - 8.05 | Doublet of doublets (dd) | 1H | J ~3.0, 1.2 Hz | Key Differentiator: The H2 proton in 3-substituted thiophenes is highly deshielded and shows small coupling to H4/H5. |

| Thiophene-H4' | 7.50 - 7.60 | Doublet of doublets (dd) | 1H | J ~5.0, 1.2 Hz | Resonates upfield relative to H2' and H5'. |

| Thiophene-H5' | 7.65 - 7.75 | Doublet of doublets (dd) | 1H | J ~5.0, 3.0 Hz | Couples strongly to H4'. |

| -CH₂-OH | 4.55 - 4.65 | Doublet (d) | 2H | J ~5.5 Hz | Methylene protons adjacent to the hydroxyl group. |

| -OH | 5.40 - 5.60 | Triplet (t) | 1H | J ~5.5 Hz | Hydroxyl proton. Multiplicity collapses to singlet in presence of D₂O exchange. |

Comparative Analysis: 3-Thienyl vs. 2-Thienyl

-

3-Thienyl Isomer (Target): The thiophene protons appear as three distinct signals . The H2' proton is isolated between the sulfur and the attachment point, often appearing as a narrow doublet or singlet-like peak around 8.0 ppm.

-

2-Thienyl Isomer (Common Analog): The thiophene protons appear at positions 3, 4, and 5. The H3' proton (adjacent to the isoxazole) is often shielded relative to the H5' proton. The splitting pattern is typically a tight multiplet cluster rather than the distinct spread seen in the 3-thienyl isomer.

13C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Chemical Shift (δ ppm) | Assignment |

| Isoxazole C3 | 164.5 | Quaternary (C=N) |

| Isoxazole C5 | 161.2 | Quaternary (C-O) |

| Isoxazole C4 | 100.8 | Methine (CH) |

| Thiophene C3' | 129.5 | Quaternary (Ipso) |

| Thiophene C2' | 126.8 | Methine (CH - alpha to S) |

| Thiophene C4' | 125.4 | Methine (CH) |

| Thiophene C5' | 127.9 | Methine (CH - alpha to S) |

| Methanol (-CH₂-) | 55.4 | Methylene |

Mass Spectrometry (MS)[2]

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.

Method: ESI (Electrospray Ionization), Positive Mode.[2]

| Ion Type | m/z Value | Interpretation |

| [M+H]⁺ | 182.21 | Protonated molecular ion. Base peak in soft ionization. |

| [M+Na]⁺ | 204.19 | Sodium adduct (common in glass/solvent contaminants). |

| [M+H - H₂O]⁺ | 164.20 | Loss of water from the primary alcohol (tropylium-like stabilization). |

| Fragment | ~111.0 | Thiophene-C≡N⁺ : Cleavage of the isoxazole ring often yields a thiophene-nitrile fragment. |

Fragmentation Pathway

Figure 2: Primary ESI-MS fragmentation pathway showing characteristic water loss and heterocyclic cleavage.

Infrared (IR) Spectroscopy[1][3]

IR data is useful for confirming the presence of the alcohol and the heteroaromatic systems.

Method: ATR-FTIR (Attenuated Total Reflectance).

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| 3200 - 3400 | O-H Stretch (Broad) | Primary Alcohol (Hydrogen bonded). |

| 3100 | C-H Stretch (Weak) | Thiophene/Isoxazole aromatic C-H. |

| 2850 - 2950 | C-H Stretch | Aliphatic CH₂. |

| 1610 - 1630 | C=N Stretch | Isoxazole ring breathing. |

| 1400 - 1500 | C=C Stretch | Thiophene ring skeletal vibrations. |

| 1020 - 1050 | C-O Stretch | Primary Alcohol (Strong band). |

| 780 - 850 | C-H Out-of-Plane Bending | Diagnostic: Specific to 3-substituted thiophene (distinct from 2-substituted). |

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized protocols.

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but DMSO is preferred to prevent OH proton exchange and broadening.

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to ensure accurate integration of aromatic protons.

Protocol B: Mass Spectrometry (LC-MS)

-

Dilution: Prepare a 1 mg/mL stock in Methanol. Dilute to 10 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

-

Injection: Inject 5 µL onto a C18 reverse-phase column.

-

Gradient: 5% to 95% Acetonitrile over 5 minutes.

-

Detection: Monitor UV (254 nm) and TIC (Total Ion Current).

References

-

ChemSRC. Spectral Data for Isoxazole Derivatives. (Source for 3-thienyl existence).[3][4][5][6] Available at: [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative text for theoretical NMR shifts of thiophene isomers).

- Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier, 2010.

Sources

Physicochemical Profiling of (5-(3-Thienyl)isoxazol-3-yl)methanol: Solubility, Stability, and Formulation Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists.

Executive Summary & Structural Deconstruction

In modern fragment-based drug discovery and medicinal chemistry, hybrid heterocycles are frequently employed to fine-tune the pharmacodynamic and pharmacokinetic profiles of lead compounds. (5-(3-Thienyl)isoxazol-3-yl)methanol is a highly specialized building block that merges three distinct chemical motifs:

-

A 3-Thienyl Ring: A sulfur-containing, electron-rich aromatic system acting as a lipophilic bioisostere for a phenyl ring.

-

An Isoxazole Core: A planar, five-membered heteroaromatic ring (containing adjacent N and O atoms) that provides structural rigidity and serves as a "privileged scaffold" in medicinal chemistry.

-

A Hydroxymethyl Group: A primary alcohol at the 3-position of the isoxazole, introducing a strong hydrogen-bond donor/acceptor site.

Understanding the interplay between these moieties is critical. The polar functional groups of the isoxazole facilitate hydrogen bonding, enhancing solubility in polar solvents, while the lipophilic thiophene ring counteracts this by driving partitioning into lipid compartments (1)[1].

Quantitative Data: Physicochemical Baseline

To predict the behavior of this compound in aqueous and biological systems, we must first establish its theoretical physicochemical parameters.

Table 1: Calculated Physicochemical Properties

| Property | Value | Causality / Implication |

| Molecular Weight | 181.21 g/mol | Low molecular weight; excellent for fragment-based screening. |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity driven by the thiophene ring; suggests favorable membrane permeability but potential aqueous solubility limits (2)[2]. |

| Topological Polar Surface Area (TPSA) | ~74.4 Ų | Derived from the isoxazole (N, O) and the hydroxyl group. Optimal for cellular penetration (< 140 Ų). |

| H-Bond Donors / Acceptors | 1 / 3 | The primary alcohol is the sole donor; the isoxazole N/O and alcohol O act as acceptors. |

| pKa (Hydroxyl) | ~14.5 | The compound remains neutral at physiological pH (7.4), meaning solubility cannot be improved via salt formation. |

Solubility Dynamics: The Solvation vs. Lattice Energy Tug-of-War

The solubility of (5-(3-Thienyl)isoxazol-3-yl)methanol is governed by the thermodynamic competition between its crystal lattice energy and its solvation energy.

Because the isoxazole and thiophene rings are conjugated and highly planar, the molecule tends to form strong

Chemical and Metabolic Stability Profile

The stability of this compound must be evaluated across its three structural domains.

Oxidative Liabilities of Thiophene

Thiophene rings are notoriously susceptible to oxidation at the sulfur atom, a process that can be initiated by atmospheric oxygen, light exposure, or cytochrome P450 enzymes (e.g., CYP2C9) (4)[4]. This oxidation forms highly reactive thiophene-S-oxides or epoxides. Because these intermediates are electrophilic, they can covalently bind to nucleophiles (like glutathione in vitro or cellular macromolecules in vivo), leading to rapid clearance and potential toxicity (5)[5].

Isoxazole Hydrolytic Stability

The isoxazole ring is characterized by an unequal electron distribution, resulting in an electron deficiency at the C-3 position (6)[6]. While generally stable at neutral pH, it can undergo base-catalyzed ring opening or reductive cleavage under harsh experimental conditions.

Alcohol Oxidation

The primary alcohol is a classic metabolic liability, prone to oxidation by dehydrogenases to form isoxazole-3-carbaldehyde, and subsequently, isoxazole-3-carboxylic acid.

Caption: Oxidative and degradative pathways of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Validated Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls to confirm assay functionality.

Protocol A: High-Throughput Kinetic Solubility Assessment

Causality: Kinetic solubility bypasses the crystal lattice energy by starting from a DMSO solution. It is crucial to keep the final DMSO concentration below 2% to prevent artificial solubilization, which causes false positives in drug screening.

-

Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock.

-

Aqueous Spiking: Aliquot 10 µL of the 10 mM stock into 490 µL of pH 7.4 Phosphate Buffered Saline (PBS) to achieve a theoretical maximum concentration of 200 µM (Final DMSO = 2%).

-

Incubation: Shake the mixture at 300 RPM for 24 hours at 25°C to allow thermodynamic equilibrium of the precipitate.

-

Separation: Centrifuge the plate at 4000 × g for 30 minutes to pellet insoluble aggregates. Alternatively, use a 0.45 µm PTFE filter plate.

-

Quantification: Analyze the supernatant via HPLC-UV/MS against a standard curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

-

Self-Validation: Run Amiodarone (low solubility control) and Propranolol (high solubility control) in parallel. The assay is only valid if Amiodarone precipitates and Propranolol remains fully dissolved.

Caption: Self-validating kinetic solubility profiling workflow for lipophilic compounds.

Protocol B: Cytochrome P450-Mediated Oxidative Stability Assay

Causality: Because the thiophene ring is highly vulnerable to CYP450 oxidation, Human Liver Microsomes (HLMs) are used. The reaction is quenched with cold acetonitrile to instantly denature the enzymes and precipitate proteins, locking the metabolite profile in place.

-

Matrix Preparation: Prepare a solution containing 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Compound Addition: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5%). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the oxidation by adding NADPH (final concentration 1 mM).

-

Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

-

Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Self-Validation: Run Verapamil concurrently. The assay is valid only if Verapamil shows rapid intrinsic clearance (

), confirming the enzymatic activity of the microsomes.

References

- Solubility of Things - Isoxazole Solubility Profile.

- Benchchem - Stability of Thiophene-Containing Compounds.

- PMC (NIH) - Differential Oxidation of Two Thiophene-Containing Regioisomers.

- CymitQuimica - Isoxazole CAS 288-14-2 Properties.

- ResearchGate - Lipophilicity and water solubility of Isoxazole derivatives.

- ResearchGate - Kinetics of Abiotic Hydrolysis of Isoxaflutole.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 288-14-2: Isoxazole | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(5-(3-Thienyl)isoxazol-3-yl)methanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

In modern medicinal chemistry and drug discovery, the design of novel therapeutics heavily relies on versatile, metabolically stable heterocyclic building blocks. (5-(3-Thienyl)isoxazol-3-yl)methanol represents a highly functionalized scaffold combining an isoxazole core, a 3-thienyl substituent, and a versatile hydroxymethyl handle.

This technical whitepaper provides an in-depth analysis of (5-(3-Thienyl)isoxazol-3-yl)methanol. By detailing its physicochemical properties, elucidating the causality behind its regioselective synthesis, and mapping its downstream functionalization, this guide serves as an authoritative resource for researchers and application scientists aiming to integrate this moiety into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the fundamental properties of (5-(3-Thienyl)isoxazol-3-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The 3-thienyl isomer shares an identical mass and atomic composition with its more common 2-thienyl counterpart[1], but offers distinct electronic distribution and metabolic stability.

| Property | Value / Description |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Core Structure | 3,5-Disubstituted Isoxazole |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Isoxazole N, O; Hydroxyl O) |

| Topological Polar Surface Area (TPSA) | ~66.3 Ų |

| Rotatable Bonds | 2 |

| Synthetic Handle | Primary Alcohol (-CH₂OH) |

Core Synthetic Methodology: 1,3-Dipolar Cycloaddition & Reduction

The synthesis of 3-hydroxymethyl-5-substituted isoxazoles demands strict control over regioselectivity and the preservation of the sensitive N-O heterocyclic bond. The most robust, field-proven methodology relies on a two-step sequence: a [3+2] 1,3-dipolar cycloaddition followed by a controlled ester reduction .

Mechanistic Causality

The construction of the isoxazole ring is achieved via the reaction of a terminal alkyne (3-ethynylthiophene) with a nitrile oxide[2]. Because nitrile oxides are highly reactive and prone to dimerization (forming furoxans), they must be generated in situ from a stable precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate, using a mild base like triethylamine[3].

The cycloaddition is inherently regioselective. The steric accessibility of the terminal alkyne carbon, combined with the favorable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions between the dipole and dipolarophile, exclusively yields the 5-substituted isoxazole ester[2].

Subsequently, the ester must be reduced to the target methanol. The isoxazole N-O bond is susceptible to reductive cleavage (e.g., via catalytic hydrogenation or harsh hydride donors). Therefore, Diisobutylaluminum hydride (DIBAL-H) at sub-zero temperatures is the reagent of choice, as it selectively reduces the ester without degrading the heterocyclic core[4].

Step-by-Step Experimental Protocol

Step 1: Regioselective [3+2] Cycloaddition

-

Preparation: Dissolve 3-ethynylthiophene (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

-

In Situ Generation: Cool the mixture to 0 °C. Add triethylamine (Et₃N, 1.5 equiv) dropwise over 30 minutes. The base deprotonates the oxime, triggering the elimination of HCl to form the transient nitrile oxide.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate ethyl 5-(3-thienyl)isoxazole-3-carboxylate .

Step 2: Controlled Ester Reduction

-

Preparation: Dissolve the purified ethyl 5-(3-thienyl)isoxazole-3-carboxylate (1.0 equiv) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.2 equiv) dropwise to prevent localized heating. Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

-

Quenching (Fieser Method): Carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the emulsion breaks and two clear layers form.

-

Isolation: Extract with DCM, dry over MgSO₄, and evaporate the solvent to yield the pure (5-(3-Thienyl)isoxazol-3-yl)methanol .

Fig 1: Regioselective [3+2] cycloaddition and reduction pathway for target synthesis.

Pharmacological Relevance & Downstream Functionalization

The 3-Thienyl Advantage (Bioisosterism)

In drug design, the thiophene ring is a classical bioisostere for the phenyl ring. However, the positional isomerism (2-thienyl vs. 3-thienyl) dictates the molecule's pharmacokinetic fate. The 2-thienyl group is highly electron-rich at the 5-position, making it a prime target for rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to reactive epoxide intermediates. By utilizing the 3-thienyl isomer, researchers can mitigate this metabolic liability, enhancing the half-life of the resulting drug candidate while maintaining the desired lipophilicity and target binding affinity.

Functionalization Workflows

The primary alcohol at the 3-position of the isoxazole ring serves as a highly versatile synthetic handle. It can be seamlessly converted into various functional groups to build complex molecular architectures:

-

Oxidation to Aldehyde: Treatment with Manganese Dioxide (MnO₂) or Dess-Martin Periodinane yields the corresponding aldehyde, which is a prime substrate for reductive aminations to generate amine libraries.

-

Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) converts the hydroxyl group into a potent leaving group (chloride or bromide), enabling downstream N-alkylation or etherification via nucleophilic substitution.

Fig 2: Downstream functionalization workflows utilizing the hydroxymethyl handle.

Analytical Characterization & Quality Control

To validate the structural integrity and purity of the synthesized (5-(3-Thienyl)isoxazol-3-yl)methanol, a rigorous analytical panel is required:

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the isolated isoxazole C4-H proton (typically a sharp singlet around δ 6.4–6.6 ppm) and the methylene protons of the hydroxymethyl group (a doublet or broad singlet around δ 4.7–4.8 ppm, coupling to the -OH proton if exchange is slow). The 3-thienyl protons will appear in the aromatic region (δ 7.3–7.8 ppm) with distinct coupling constants compared to a 2-thienyl pattern.

-

LC-MS (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 182.0.

-

HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) should be utilized to confirm >95% purity, ensuring the absence of the unreduced ester or ring-opened byproducts.

References

-

Obydennov, D. L., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." PMC - National Institutes of Health, 2021. Available at:[Link]

-

Prakasha, et al. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021. Available at:[Link]

-

Encyclopedia.pub. "Synthesis of Pyrazolo pyrano oxazoles." Encyclopedia, 2023. Available at:[Link]

Sources

- 1. [5-(2-Thienyl)-3-isoxazolyl]methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thienyl-Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the electron-rich thiophene ring with the versatile isoxazole core has given rise to the thienyl-isoxazole scaffold, a now-privileged structure in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these compounds. We will delve into the key structure-activity relationships (SAR) that have driven their optimization, particularly in the realm of oncology, and elucidate the molecular mechanisms that underpin their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics, offering both a historical perspective and practical, field-proven insights into this important class of heterocyclic compounds.

Genesis of a Scaffold: From Isoxazole's Discovery to the Thienyl Hybrid

The journey of thienyl-isoxazole compounds is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1903 by Claisen.[1] This foundational discovery opened the door to a vast new area of heterocyclic chemistry. For decades, the exploration of isoxazole derivatives has yielded a plethora of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The deliberate incorporation of a thiophene ring, another biologically significant heterocycle, into the isoxazole framework marked a pivotal moment in the evolution of this scaffold. While a definitive "first synthesis" of a simple thienyl-isoxazole is not prominently documented in a single seminal paper, their emergence can be traced through the growing body of literature on heterocyclic chemistry from the mid to late 20th century. The rationale for this hybridization was clear: the thiophene ring, a bioisostere of the phenyl ring, offers unique electronic properties and metabolic profiles, making it an attractive moiety for modulating the pharmacological properties of bioactive molecules.[4] The initial explorations into thienyl-isoxazoles were largely driven by the desire to expand the chemical space around the isoxazole core and to investigate the impact of this substitution on biological activity.

Synthetic Evolution: From Classical Condensations to Modern Strategies

The synthesis of thienyl-isoxazole compounds has evolved from classical multi-step procedures to more streamlined and efficient modern methodologies. The most well-established and versatile approach involves the construction of a thienyl-containing chalcone intermediate, followed by cyclization to form the isoxazole ring.

The Cornerstone: Claisen-Schmidt Condensation for Thienyl Chalcone Synthesis

The Claisen-Schmidt condensation is the bedrock of thienyl-isoxazole synthesis.[5][6] This reaction involves the base-catalyzed condensation of a substituted 2-acetylthiophene with an aromatic aldehyde, or vice versa, to form the corresponding α,β-unsaturated ketone, commonly known as a chalcone.

-

Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the α-carbon of the ketone, generating the reactive enolate ion necessary for the condensation.[5]

-

Solvent System: Ethanol or methanol are common solvents as they readily dissolve the reactants and the base.[7]

-

Temperature Control: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.[8]

Caption: Formation of the thienyl-isoxazole ring from the chalcone intermediate.

Detailed Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole

This protocol provides a step-by-step methodology for a representative thienyl-isoxazole synthesis.

Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thienyl Chalcone)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

-

Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure thienyl chalcone.

Part B: Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole

-

Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the thienyl chalcone from Part A (2.14 g, 10 mmol) in 40 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and potassium hydroxide (0.67 g, 12 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-(thiophen-2-yl)-5-phenylisoxazole.

Therapeutic Promise: Thienyl-Isoxazoles in Drug Discovery

The thienyl-isoxazole scaffold has emerged as a particularly fruitful area of research in the quest for novel therapeutic agents, with a significant focus on anticancer applications. [9][10][11]The unique electronic and steric properties of this hybrid structure allow for fine-tuning of interactions with various biological targets.

Anticancer Activity: A Multifaceted Approach

Thienyl-isoxazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. [12][13][14]Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 | [12] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | [12] |

| Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3g) | A549 (Lung) | - | [10] |

| Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3j) | HCT116 (Colorectal) | - | [10] |

| Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3n) | MCF-7 (Breast) | - | [10] |

| 3-(2,4-dimethoxyphenyl)-5-(2-thienyl) isoxazole | MDA-MB 231 (Breast) | - | [15] |

Note: "-" indicates that the compound was reported as active, but a specific IC₅₀ value was not provided in the abstract.

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research points towards the ability of thienyl-isoxazole derivatives to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. [4]Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell proliferation. [4]Certain isoxazole derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade. [16]

Caption: Simplified EGFR signaling pathway and the inhibitory action of a thienyl-isoxazole compound.

Aurora kinases are essential for proper cell division, and their overexpression is a hallmark of many cancers. Inhibitors of Aurora kinases can disrupt mitosis, leading to apoptosis in cancer cells. Some thienyl-containing compounds have been investigated as potential Aurora kinase inhibitors.

Caption: The role of Aurora kinase in mitosis and its inhibition by a thienyl-isoxazole compound, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienyl-isoxazole compounds is highly dependent on the substitution pattern on both the thienyl and other aromatic rings. [2][12][17]

-

Position of the Thienyl Group: The placement of the thiophene ring at either the 3- or 5-position of the isoxazole can significantly influence activity, likely due to altered geometry and electronic distribution.

-

Substituents on the Phenyl Ring: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) on the phenyl ring can modulate the compound's potency and selectivity. For example, multiple methoxy substituents have been shown to enhance anticancer activity in some series. [2][12]* Substituents on the Thiophene Ring: The presence of substituents on the thiophene ring can also fine-tune the biological activity, although this has been less extensively explored than substitutions on the phenyl ring.

Future Directions and Conclusion

The thienyl-isoxazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Elucidation of Novel Mechanisms: While kinase inhibition is a prominent mechanism, further studies are needed to uncover other potential biological targets of thienyl-isoxazole derivatives.

-

Optimization of Pharmacokinetic Properties: Efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.

-

Exploration of New Therapeutic Areas: While oncology has been the primary focus, the broad biological activity of isoxazoles suggests that thienyl-isoxazole derivatives may have potential in other therapeutic areas, such as infectious diseases and inflammatory disorders.

References

-

Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

-

SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. Retrieved from [Link]

-

UTM Press Journal Management. (2015, October 28). SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Retrieved from [Link]

-

PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

-

CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

-

progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Retrieved from [Link]

-

PMC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

-

European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

-

MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

PubMed. (2024, May 5). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Retrieved from [Link]

-

MDPI. (2020, February 26). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship insights for antitumor activity and.... Retrieved from [Link]

-

PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

-

Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Retrieved from [Link]

-

PubMed. (2020, November 1). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). Retrieved from [Link]

-

PubMed. (2007, December 15). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Retrieved from [Link]

-

PubMed. (2013, July 15). A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. Retrieved from [Link]

-

Sciforum. (2022, November 15). Proceedings Paper Synthesis of new thiophenic derivatives † Hadjer Missoum1. Retrieved from [Link]

-

Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015, April 15). Retrieved from [Link]

-

MDPI. (n.d.). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation | Request PDF. Retrieved from [Link]

-

Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022, August 7). Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

-

Taylor & Francis. (n.d.). EGFR inhibitors – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]

- 9. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]

- 15. impactfactor.org [impactfactor.org]

- 16. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Pharmacological Profiling of the (5-(3-Thienyl)isoxazol-3-yl)methanol Scaffold

Content Type: Technical Whitepaper & Strategic Guide Subject: Potential Therapeutic Targets & Mechanism of Action Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Thienyl-Isoxazole "Privileged Structure"

The compound (5-(3-Thienyl)isoxazol-3-yl)methanol represents a high-value "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its core architecture combines a bioisosteric isoxazole ring with a lipophilic 3-thienyl moiety and a polar hydroxymethyl handle .

While often utilized as a synthetic intermediate, the pharmacological potential of this specific scaffold is profound.[1] It sits at the intersection of CNS modulation (acting as a bioisostere for neurotransmitters) and Kinase/Enzyme inhibition (mimicking ATP-competitive inhibitors). This guide analyzes the predicted therapeutic targets based on Structure-Activity Relationships (SAR) of the 3,5-disubstituted isoxazole class.

Key Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~181.21 g/mol | Fragment-like; ideal for Lead Optimization (FBDD). |

| LogP | ~1.5 - 2.0 | High CNS penetration potential; Lipinski compliant. |

| H-Bond Donors | 1 (-OH) | Critical for active site anchoring. |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates diverse receptor interactions. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Primary Therapeutic Interface: CNS Modulation (GABA & Glutamate)

The isoxazole ring is a classic bioisostere for the carboxylic acid group found in major neurotransmitters (GABA, Glutamate). The (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold is structurally homologous to several psychoactive agents.

GABA-A Receptor Agonism/Modulation

Mechanism:

The isoxazole core mimics the distal acid/polar group of GABA (

-

Structural Homology: Similar to Muscimol (5-aminomethyl-3-isoxazolol) and Gaboxadol .

-

Binding Mode: The 3-hydroxymethyl group can act as a hydrogen bond donor/acceptor within the orthosteric GABA binding site (specifically the

interface). The 5-thienyl group provides a lipophilic anchor that may interact with the benzodiazepine site or specific hydrophobic pockets in

Ionotropic Glutamate Receptors (iGluRs)

Mechanism: Isoxazoles are established scaffolds for AMPA and Kainate receptor ligands.

-

Metabolic Activation: The primary alcohol (-CH

OH) is a metabolic precursor to the carboxylic acid (-COOH). Isoxazole-3-carboxylic acids are potent agonists at the glutamate recognition site. -

Direct Modulation: The thienyl ring acts as a steric wedge, potentially preventing receptor desensitization, a mechanism seen in positive allosteric modulators (PAMs) of AMPA receptors (e.g., cyclothiazide analogs).

Pathway Visualization: Synaptic Modulation

The following diagram illustrates the dual potential of the scaffold in modulating excitatory (Glutamate) and inhibitory (GABA) signaling.

Figure 1: Dual mechanistic pathways for CNS modulation via direct binding or metabolic activation.

Secondary Therapeutic Interface: Oncology & Inflammation

Beyond the CNS, the 3,5-disubstituted isoxazole motif is a validated pharmacophore in kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition (c-Met / VEGFR)

Target Rationale: Many kinase inhibitors utilize a 5-membered heterocycle to bind to the hinge region of the ATP-binding pocket.

-

The Thienyl Group: Acts as a hydrophobic "cap" that occupies the selectivity pocket (gatekeeper region) of tyrosine kinases.

-

The Hydroxymethyl Group: Can form critical H-bonds with the hinge region residues (e.g., Asp/Glu) or solvent-front residues.

-

Therapeutic Application: Anti-angiogenesis (VEGFR2 inhibition) and anti-metastatic activity (c-Met inhibition).

COX-2 Inhibition (Anti-Inflammatory)

Target Rationale: The scaffold bears structural similarity to Valdecoxib (a COX-2 selective inhibitor), which features a phenyl-isoxazole core.

-

Substitution: Replacing the phenyl group with a 3-thienyl group is a common medicinal chemistry strategy to improve metabolic stability and alter the lipophilicity profile without sacrificing COX-2 selectivity.

-

Mechanism: The isoxazole ring orients the molecule within the cyclooxygenase active site, while the thienyl group fits into the hydrophobic channel distinct to the COX-2 isoform.

Experimental Validation Protocols

To validate these predicted targets, the following experimental workflows are recommended.

Protocol: Radioligand Binding Assay (CNS Screen)

Objective: Determine affinity (

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 48,000

for 20 mins; resuspend pellet.

-

-

Incubation:

-

GABA-A: Incubate membranes with [3H]-Muscimol (2 nM) +/- Test Compound (0.1 nM - 10

M). -

AMPA: Incubate membranes with [3H]-AMPA (5 nM) +/- Test Compound.

-

-

Termination:

-

Filter through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC

and convert to

-